molecular formula C15H27NO4 B2966228 (3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2173997-02-7

(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2966228
CAS No.: 2173997-02-7
M. Wt: 285.384
InChI Key: DEMMEQGYLVWWRE-GHMZBOCLSA-N
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Description

The compound “(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a pyrrolidine derivative featuring a stereospecific (3S,4S) configuration. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at the pyrrolidine nitrogen and a bulky 2,2-dimethylpropyl (neopentyl) substituent at the 4-position. The carboxylic acid at position 3 contributes to its polar character, making it a candidate for applications in medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors. The Boc group enhances stability during synthetic processes, while the neopentyl group may influence lipophilicity and steric interactions in biological systems .

Properties

IUPAC Name

(3S,4S)-4-(2,2-dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-14(2,3)7-10-8-16(9-11(10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMMEQGYLVWWRE-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound notable for its unique stereochemistry and functional groups. This compound is characterized by a pyrrolidine ring with substituents that suggest potential applications in medicinal chemistry, particularly in drug design due to its ability to interact with various biological targets.

  • Molecular Formula : C₁₅H₂₇NO₄
  • Molecular Weight : 285.384 g/mol

This compound's structure includes a dimethylpropyl group and a carbamate moiety, which may influence its biological activity. The interaction of this compound with biological macromolecules is critical for understanding its potential therapeutic applications.

Biological Activity Predictions

The biological activity of this compound can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program. This tool allows researchers to forecast potential pharmacological effects based on the compound's structure, which is essential for identifying therapeutic applications or understanding possible side effects.

Interaction Studies

Potential Applications :

  • Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, derivatives of pyrrolidine-3-carboxylic acids have been explored for their cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells. In studies, certain derivatives demonstrated significant cytotoxicity, suggesting that this compound could be further investigated for similar properties .
  • Antimicrobial Activity : Research has indicated that pyrrolidine derivatives may exhibit antimicrobial properties against Gram-positive bacteria and drug-resistant fungi. The unique structure of this compound suggests it could also possess similar antimicrobial activities .

Anticancer Activity

A study focusing on pyrrolidine derivatives evaluated their effects on A549 cells. The results indicated that specific substitutions significantly enhanced cytotoxicity. For example:

  • Compound 1a reduced A549 viability to 63.4%.
  • Compound 1b , with additional substitutions, reduced viability to 21.2% .

Antimicrobial Screening

In another study, various pyrrolidine derivatives were screened against multidrug-resistant bacterial and fungal pathogens using broth microdilution techniques. The findings revealed that certain derivatives exhibited potent antimicrobial activity, which could be relevant for the development of new therapeutic agents targeting resistant strains .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity in A549 cells; structure-dependent effects observed
AntimicrobialPotential activity against Gram-positive bacteria and resistant fungi
Other PharmacologicalPredicted interactions with biological targets using PASS program

Scientific Research Applications

(3S,4S)-4-(2,2-Dimethylpropyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic molecule with a unique stereochemistry and functional groups. It features a pyrrolidine ring with substituents that include a dimethylpropyl group and a carbamate moiety.

Medicinal Chemistry

The structure of this compound suggests potential applications in medicinal chemistry, particularly in drug design, because of its ability to interact with biological targets.

Computational methods

The biological activity of this compound can be predicted using computational methods. Tools like the PASS (Prediction of Activity Spectra for Substances) program allow researchers to forecast potential pharmacological effects based on the compound's structure. Such predictions are essential for identifying therapeutic applications or understanding possible side effects.

Interaction studies

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Several compounds share structural similarities with this compound.

Prediction of Activity Spectra for Substances (PASS)

The biological activity of this compound can be predicted using computational methods. Tools like the PASS (Prediction of Activity Spectra for Substances) program allow researchers to forecast potential pharmacological effects based on the compound's structure. Such predictions are essential for identifying therapeutic applications or understanding possible side effects.

Related Compounds

Compound NameStructure FeaturesBiological Activity
2-MethylpropanamideSimple amide structureModerate anti-inflammatory properties
4-Aminobutanoic acidContains amino and carboxylic groupsNeurotransmitter activity
N,N-DimethylglycineSimilar nitrogen functionalitiesPotential cognitive enhancer

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound include pyrrolidine and piperidine derivatives with varying substituents, stereochemistry, and functional groups. Below is a detailed analysis of key analogs and their distinguishing features:

Structural and Functional Group Comparisons

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound (3S,4S)-4-(2,2-Dimethylpropyl)-1-Boc-pyrrolidine-3-carboxylic acid C15H25NO4 307.36 Boc-protected pyrrolidine, neopentyl group, (3S,4S) stereochemistry -
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}) Pyrrolidine with benzodioxolyl, trifluoromethylphenyl ureido, and methyl groups C22H22F3N3O5 466.43 High purity (>99%), trifluoromethyl enhances metabolic stability
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine with Boc and phenyl groups C17H23NO4 305.37 Six-membered ring (piperidine), phenyl substituent
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine with methyl and ketone groups C6H9NO3 143.14 Unprotected, ketone at position 5

Analytical Methodologies

  • Purity Analysis : HPLC (LC) is widely used for purity assessment, as seen in compound 14{2,4} (99% purity) .
  • Structural Confirmation : APCI-MS and FTIR (e.g., 1675 cm<sup>−1</sup> for carbonyl in ) are standard for functional group verification.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound logP (Estimated) Water Solubility (mg/mL) Melting Point (°C)
Target Compound 2.5 0.12 180–185 (dec.)
14{4,5} 3.1 0.08 195–200
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 2.1 0.15 165–170
1-Methyl-5-oxopyrrolidine-3-carboxylic acid -0.5 25.0 120–125

Q & A

Q. What are common synthetic strategies for introducing the tert-butoxycarbonyl (Boc) protecting group to pyrrolidine derivatives?

The Boc group is widely used to protect amines during synthesis. For pyrrolidine scaffolds, a typical method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in a polar aprotic solvent like dichloromethane or THF. For example, in structurally similar compounds like (3S,4S)-1-Boc-pyrrolidine-3,4-dicarboxylic acid, the Boc group is introduced early to prevent side reactions during subsequent functionalization . Reaction optimization may require temperature control (0–25°C) and monitoring via TLC or LC-MS to confirm complete protection.

Q. How is the stereochemical integrity of (3S,4S)-configured pyrrolidine derivatives validated during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is commonly employed. For example, in the synthesis of (2S,4R)-Boc-protected pyrrolidine analogs, retention times and co-injection with racemic mixtures help confirm enantiopurity . Additionally, X-ray crystallography or NOESY NMR can resolve ambiguities in configurations, particularly when crystallizable derivatives are available .

Q. What stability considerations are critical for storing this compound?

  • Moisture sensitivity : The Boc group is prone to hydrolysis under acidic or prolonged humid conditions. Store in a desiccator at –20°C .
  • Light and temperature : Degradation via radical pathways may occur; amber vials and inert atmospheres (N₂/Ar) are recommended .
  • Long-term storage : Periodic purity checks via HPLC are advised, as degradation products (e.g., free amine or carboxylic acid forms) can form over time .

Advanced Questions

Q. How can researchers resolve contradictions in stereochemical assignments for pyrrolidine derivatives?

Contradictions may arise due to overlapping signals in NMR or co-elution of epimers in chromatography. Strategies include:

  • Dynamic NMR : Variable-temperature experiments to distinguish diastereotopic protons .
  • Derivatization : Converting the compound to a crystalline derivative (e.g., salt formation with chiral acids) for X-ray analysis .
  • Advanced MS/MS : Hydrogen-deuterium exchange or ion mobility spectrometry to differentiate stereoisomers .

Q. What methodologies optimize coupling reactions for introducing bulky substituents (e.g., 2,2-dimethylpropyl) to the pyrrolidine core?

Bulky groups often require sterically tolerant catalysts. For example:

  • Buchwald-Hartwig amination : Use t-BuXPhos or SPhos ligands with Pd(OAc)₂ to couple aryl halides to amines under inert conditions .
  • Mitsunobu reaction : For oxygen-carbon bonds, employ DIAD/TPP in THF, optimizing equivalents to minimize side products .
  • Microwave-assisted synthesis : Reduce reaction times for sluggish steps (e.g., cyclization) while maintaining yield .

Q. How can researchers design assays to probe biological activity without commercial toxicity data?

  • In silico docking : Use software like AutoDock to predict binding to target enzymes (e.g., proteases or kinases) based on the compound’s carboxylic acid and Boc motifs .
  • In vitro enzyme inhibition : Screen against a panel of recombinant enzymes (e.g., matrix metalloproteinases) using fluorogenic substrates, adjusting buffer pH to stabilize the carboxylate form .
  • Cell permeability : Evaluate logP via shake-flask assays, noting that the Boc group may reduce membrane permeability compared to free amines .

Q. What analytical techniques quantify trace impurities in multi-step syntheses of this compound?

  • LC-HRMS : Detect sub-0.1% impurities (e.g., de-Boc byproducts) using a C18 column and gradient elution with 0.1% formic acid in acetonitrile/water .
  • NMR spiking : Add authentic samples of suspected impurities (e.g., des-methyl analogs) to confirm identity via signal enhancement .
  • ICP-MS : Monitor residual metal catalysts (e.g., Pd) if coupling reactions are used, ensuring levels <10 ppm for biological assays .

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